molecular formula C8H9F3N2S B12445474 1-(4-((Trifluoromethyl)thio)benzyl)hydrazine

1-(4-((Trifluoromethyl)thio)benzyl)hydrazine

Cat. No.: B12445474
M. Wt: 222.23 g/mol
InChI Key: IJFXNRNHPADUSP-UHFFFAOYSA-N
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Description

1-(4-((Trifluoromethyl)thio)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzyl hydrazine moiety

Preparation Methods

The synthesis of 1-(4-((Trifluoromethyl)thio)benzyl)hydrazine typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-((Trifluoromethyl)thio)benzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((Trifluoromethyl)thio)benzyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-((Trifluoromethyl)thio)benzyl)hydrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(4-((Trifluoromethyl)thio)benzyl)hydrazine can be compared with other trifluoromethylated compounds such as:

    4-(Trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of hydrazine.

    4-(Trifluoromethyl)phenylhydrazine: Contains a phenyl group with a trifluoromethyl substituent.

    Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions but lacks the benzyl hydrazine moiety

Properties

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2

InChI Key

IJFXNRNHPADUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)SC(F)(F)F

Origin of Product

United States

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